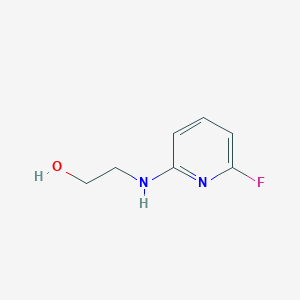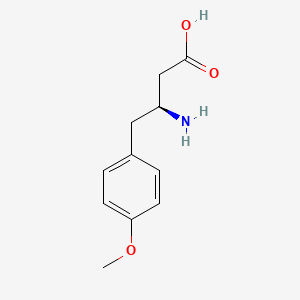
H-D-Glu(OEt)-OEt.HCl
説明
(R)-Diethyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Diethyl 2-aminopentanedioate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Diethyl 2-aminopentanedioate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
超分子ハイドロゲル
用途の概要: 超分子ハイドロゲルは、非共有結合によって結合された自己組織化分子のネットワークです。それらは、固有の特性とモジュール性のために、さまざまな分野で大きな可能性を秘めています。
実験手順: H-D-Glu(OEt)-OEt.HClは、ペプチドベースのハイドロゲルを作成するために使用できます。これらのハイドロゲルは、特定の自己組織化プロセスによって形成され、ペプチド配列への化学修飾によって駆動および最適化できます。
結果: This compoundをペプチド配列に組み込むことで、自己組織化プロセスが強化され、生物学およびバイオテクノロジーで潜在的な用途を持つ安定した自己支持材料が形成されることが示されています .
生化学試薬
用途の概要: 生化学試薬として、this compoundは、さまざまな生物学的プロセスに不可欠なペプチドとタンパク質の合成に使用されます。
実験手順: ラボ設定では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして機能します。これは、標準的なペプチド合成技術によるペプチドの生成に特に役立ちます。
結果: ペプチド合成におけるthis compoundの使用により、研究および治療目的で幅広いペプチドを生成することが可能になり、試薬としての汎用性を示しています .
抗酸化特性
用途の概要: This compoundのような化合物は、生物学的システムにおける酸化ストレスに対抗する上で不可欠な抗酸化特性を示すように修飾できます。
実験手順: 研究では、this compoundから金属結合ペプチド誘導体を開発し、金属イオンをキレート化し、抗酸化効果を発揮します。
結果: これらの開発により、ペプチドおよびヌクレオベース誘導体に基づく革新的なソフトマテリアルが生まれ、細胞における酸化損傷の軽減に有望です .
ヌクレオベース誘導体合成
用途の概要: ヌクレオベース誘導体は、超分子ツールの開発に不可欠な、生体分子の自己組織化に重要な役割を果たします。
実験手順: This compoundは、ヌクレオベースの自己組織化を促進し、超分子構造の構築を支援するヌクレオベース誘導体を合成するために使用できます。
結果: この化合物を使用したヌクレオベース誘導体の合成は、生物学およびバイオテクノロジーで応用があり、超分子化学の発展に貢献しています .
ペプチド自己組織化研究
用途の概要: ペプチドの自己組織化を研究することで、アルツハイマー病などの疾患の理解に関連するタンパク質の折り畳みと誤った折り畳みについての洞察が得られます。
実験手順: This compoundは、特定のアミノ酸誘導体がペプチドの自己組織化プロセスに与える影響を調査するために使用されます。
結果: 研究では、this compoundのような化合物による修飾が、ペプチドアセンブリの組織と特性に影響を与える可能性があり、タンパク質の構造と機能の理解に貢献することが示されています .
材料科学
用途の概要: 材料科学は、産業および技術的用途向けのユニークな特性を持つ新素材の開発を探求しています。
実験手順: この化合物は、特にアセンブリと安定性のために特定の分子間相互作用を必要とする新素材の設計に使用されます。
結果: This compoundは、さまざまな用途向けの強化された特性、たとえば安定性と機能性の向上などを持つ革新的な素材を作成する上で重要な役割を果たしてきました .
特性
IUPAC Name |
diethyl (2R)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
